molecular formula C5H7BF3 B2603931 Bicyclo[1.1.1]pentan-1-yltrifluoroborate CAS No. 2410559-71-4

Bicyclo[1.1.1]pentan-1-yltrifluoroborate

Cat. No. B2603931
CAS RN: 2410559-71-4
M. Wt: 134.92
InChI Key: VLZXFAQHVXHJTF-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentane is an organic compound and the simplest member of the bicyclic bridged compounds family . It is a hydrocarbon with the formula C5H8 . The molecular structure consists of three rings of four carbon atoms each . Bicyclo[1.1.1]pentane is a highly strained molecule . It has been used as an unusual bioisostere for a phenyl ring .


Synthesis Analysis

Bicyclo[1.1.1]pentanes (BCPs) have become established as attractive bioisosteres for para-substituted benzene rings in drug design . They can be accessed by an equivalent variety of methods . Recent breakthroughs on the synthesis of bridge-substituted BCPs are described, as well as methodologies for postsynthesis functionalization . A practical scalable approach to fluoro-substituted bicyclo-[1.1.1]pentanes (F-BCPs) has been developed .


Molecular Structure Analysis

The bridgehead substituents of Bicyclo[1.1.1]pentanes perfectly replicate the 180° exit vector of the para-arene, albeit with ∼1 Å shorter substituent separation .


Chemical Reactions Analysis

Bicyclo[1.1.1]pentanes have been used in various chemical reactions . For example, they have been used to make [1.1.1]propellane . They have also been used in the synthesis of a potent quinolone antibacterial agent .


Physical And Chemical Properties Analysis

Bicyclo[1.1.1]pentanes confer various beneficial properties compared with their aromatic “parents” . They have been found to add three-dimensional character and saturation to compounds . The incorporation of a fluorine atom into organic compounds could dramatically alter the acidity/basicity of the neighboring functional groups .

Future Directions

Bicyclo[1.1.1]pentanes have been playing an important role in medicinal chemistry . They have already been mentioned in more than 200 patents . The introduction of this sp3-rich scaffold as a potential bioisostere for para-substituted benzene rings was a highly attractive prospect not only chemically but also from an intellectual property perspective . This work should ease the transition of bicyclo[1.1.1]pentane-containing bioactive compounds to clinical candidates, and subsequently to drugs .

properties

IUPAC Name

1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BF3/c7-6(8,9)5-1-4(2-5)3-5/h4H,1-3H2/q-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZXFAQHVXHJTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C12CC(C1)C2)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BF3-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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